molecular formula C10H16F3NO4 B13519324 4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid

4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid

Cat. No.: B13519324
M. Wt: 271.23 g/mol
InChI Key: KELINWGRJGKZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group and trifluoromethyl group. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and peptides.

    Medicine: Utilized in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H16F3NO4

Molecular Weight

271.23 g/mol

IUPAC Name

5,5,5-trifluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(10(11,12)13)4-5-7(15)16/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

KELINWGRJGKZCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.